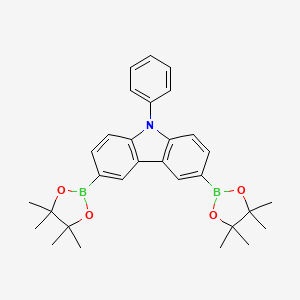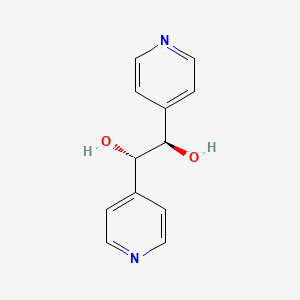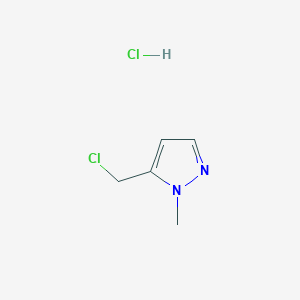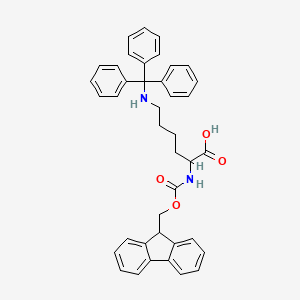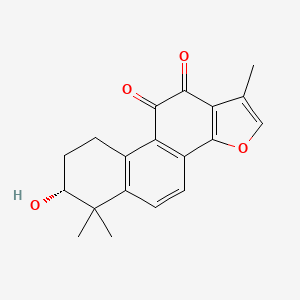
3alpha-Hydroxytanshinone IIA
Overview
Description
3alpha-Hydroxytanshinone IIA is a type of diterpenoid, a class of chemical compounds composed of two terpene units with the molecular formula C19H18O4 . It is a red powder in appearance and is found in the roots of Salvia miltiorrhiza Bge .
Molecular Structure Analysis
The molecular structure of 3alpha-Hydroxytanshinone IIA includes 44 bonds in total: 26 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis
3alpha-Hydroxytanshinone IIA has a molecular weight of 310.344 and a density of 1.3±0.1 g/cm3 . It has a boiling point of 529.3±50.0 °C at 760 mmHg . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Anticancer Effects
Tanshinone IIA (Tan IIA) has been reported to have a wide range of antitumor effects on several human tumor cell lines . The research on the mechanism of Tan IIA in cancer is relatively scattered, but recent advances have been made . Tan IIA treatment was found to inhibit STAT3 activation in bladder cancer cells and human gastric cancer cells .
Cardiovascular Applications
Tan IIA is currently used in China and other neighboring countries to treat patients with cardiovascular system diseases . It has been shown to have protective effects against angina pectoris and myocardial infarction .
Diabetes Management
Tan IIA is also used for the management of diabetes . The exact mechanisms are still under investigation.
Treatment of Apoplexy
Tan IIA has been used in the treatment of apoplexy , a condition characterized by sudden loss of consciousness, often associated with loss of bodily function, due to rupture or obstruction (as by a clot) of a blood vessel .
Arthritis Management
Tan IIA is used in the management of arthritis , a condition that causes inflammation and pain in the joints .
Sepsis Treatment
Tan IIA has been used in the treatment of sepsis , a life-threatening condition caused by the body’s response to an infection .
Neuroprotective Effects
Tan IIA possesses miscellaneous biological activities such as neuron-protective effects . It has been shown to have potential benefits in conditions like Alzheimer’s disease .
Anti-inflammatory and Antioxidant Properties
Tan IIA has been reported to have anti-inflammatory and antioxidant properties . These properties make it potentially beneficial in a variety of conditions characterized by inflammation and oxidative stress .
Mechanism of Action
3alpha-Hydroxytanshinone IIA, also known as (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione, is a bioactive compound with significant pharmacological effects. This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
3alpha-Hydroxytanshinone IIA has been shown to modulate multiple targets, including Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, apoptosis, autophagy, and inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity or function. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating the activity of its targets and disrupting the signaling pathways they are involved in .
Biochemical Pathways
3alpha-Hydroxytanshinone IIA affects multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, Bcl-2–Caspase pathways, NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR pathways, TGF-β/Smad, and Hippo/YAP pathways . These pathways are involved in various cellular processes, and their disruption can lead to changes in cell behavior and function .
Pharmacokinetics
The main metabolic pathway of Tanshinone IIA, the parent compound of 3alpha-Hydroxytanshinone IIA, is hydroxylation, which is responsible for CYP2A6 in liver microsomes . Dehydrogenation is a secondary pathway . These metabolic pathways can affect the bioavailability of the compound and its ability to reach its targets.
Result of Action
The molecular and cellular effects of 3alpha-Hydroxytanshinone IIA’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . These effects can lead to the suppression of tumor development and progression .
Future Directions
properties
IUPAC Name |
(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha-Hydroxytanshinone IIA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



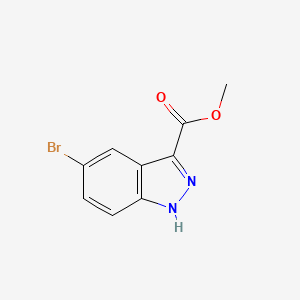
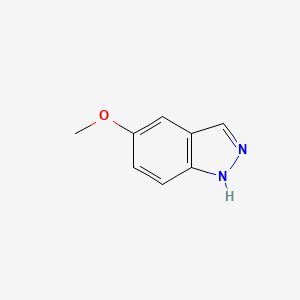


![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)
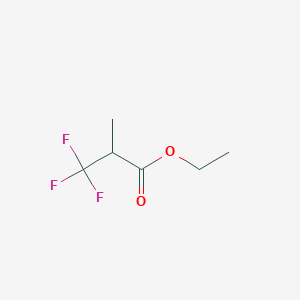
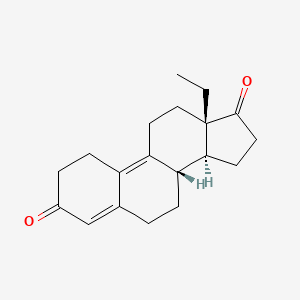
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
